molecular formula C21H16FN3O2 B2849640 N-(4-fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide CAS No. 866041-10-3

N-(4-fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B2849640
CAS No.: 866041-10-3
M. Wt: 361.376
InChI Key: OSHOVAQTZCFDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound with the CAS Number 866041-10-3, offered with a purity of >90% . This molecule is built around a benzoxazole core, which is a fused bicyclic ring system consisting of benzene and oxazole[cite:5]. Compounds featuring the benzoxazole scaffold are of significant interest in medicinal chemistry and drug discovery research due to their wide range of potential pharmacological activities . The structure of this particular compound incorporates a 2-pyridinyl group attached to the benzoxazole ring and an acetamide side chain with a 4-fluorobenzyl substituent. The presence of multiple nitrogen-containing heterocycles and a fluorine atom makes it a valuable intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds . Fluorine is often used in drug design to modulate a molecule's electronic properties, metabolic stability, and binding affinity. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheets (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-16-7-4-14(5-8-16)13-24-20(26)12-15-6-9-19-18(11-15)25-21(27-19)17-3-1-2-10-23-17/h1-11H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOVAQTZCFDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and neurological disorders. The presence of the benzoxazole moiety is particularly significant as it has been associated with various pharmacological activities, including anticancer and antimicrobial properties .

Mechanism of Action
N-(4-fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide may exert its effects through the inhibition or activation of specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing side effects .

Biological Studies

Cellular Mechanisms
Research indicates that this compound can influence cellular processes such as apoptosis and proliferation. Studies have shown that compounds with similar structures can modulate signaling pathways that are critical in cancer progression . This makes this compound a valuable tool for investigating the underlying mechanisms of various diseases.

In Vivo Studies
Preclinical studies are essential to evaluate the pharmacokinetics and pharmacodynamics of this compound. Animal models are often used to assess its efficacy and safety profile before moving into clinical trials. Such studies help in understanding the compound's behavior in biological systems and its potential therapeutic window .

Chemical Biology

Tool Compound
In chemical biology, this compound serves as a tool compound to study interactions between small molecules and biological macromolecules. Its ability to bind selectively to certain targets can help elucidate the roles of these targets in cellular functions and disease states .

Development of Probes
The unique structural features of this compound allow it to be modified into probes for imaging or tracking biological processes. This application is particularly relevant in cancer research, where understanding tumor dynamics is crucial for developing effective treatments .

Industrial Applications

Material Science
Beyond medicinal applications, this compound's distinctive chemical properties can be harnessed in material science. Its potential use in creating new materials or coatings that require specific chemical interactions opens avenues for industrial applications .

Case Study 1: Anticancer Activity

A study published in Chemical Biology explored the anticancer properties of benzoxazole derivatives, highlighting their ability to inhibit tumor growth in vitro and in vivo. The findings suggest that compounds like this compound could be further developed as anticancer agents due to their selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Effects

Research has indicated that similar benzoxazole compounds exhibit neuroprotective effects against oxidative stress-induced neuronal damage. Investigating this compound could provide insights into its potential role in treating neurodegenerative diseases such as Alzheimer's .

Chemical Reactions Analysis

Acetamide Group

  • Hydrolysis : The acetamide moiety may undergo acid- or base-catalyzed hydrolysis to yield carboxylic acids. This is common in analogs like 2-[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide (D19), where hydrolysis of the amide group was not reported but remains a plausible reaction .

  • N-Alkylation : The secondary amine in the acetamide group could react with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines.

Benzoxazole Core

  • Electrophilic Substitution : The electron-rich benzoxazole ring may undergo halogenation or nitration at the 5-position , guided by the directing effects of the oxazole nitrogen .

  • Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) might cleave the oxazole ring, though this is less common in fluorinated derivatives due to increased stability .

Pyridinyl Substituent

  • Coordination Chemistry : The pyridine nitrogen can act as a ligand for metal ions (e.g., Pd, Pt), enabling catalytic or complexation reactions.

  • N-Oxidation : Reaction with hydrogen peroxide or peracids could yield pyridine N-oxide derivatives, altering electronic properties .

Hypothetical Reaction Pathways

Based on analogous compounds, potential reactions include:

Reaction TypeConditionsExpected Product
Acid Hydrolysis HCl (6M), reflux, 12 h2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetic acid + 4-fluorobenzylamine
N-Alkylation K₂CO₃, DMF, CH₃I, 60°C, 6 hN-(4-fluorobenzyl)-N-methyl-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane, 90°CPyridinyl replaced with

Comparison with Similar Compounds

Structural Analogues with Benzoxazole/Thiadiazole Cores

The following table highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound Benzoxazole 2-pyridinyl, 4-fluorobenzyl N/A N/A Not specified
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) 1,3,4-Thiadiazole 4-chlorobenzyl, isopropylphenoxy 132–134 74 Not specified
VIb (N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(4-phenylpiperazin-1-yl)acetamide) Benzoxazole Furan-2-yl, phenylpiperazine N/A 48 Not specified (synthesized for receptor antagonism studies)
Leader compound (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) 1,2,4-Triazole 3-methylphenyl, pyridinyl N/A N/A 1.28× more anti-inflammatory than diclofenac (COX-2 inhibition)

Key Observations :

  • Core Heterocycle : The benzoxazole core in the target compound and VIb contrasts with the thiadiazole (5e ) and triazole (leader compound ) systems. Thiadiazoles often exhibit antimicrobial activity, while triazoles are associated with anti-inflammatory effects.
  • Substituent Effects: The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to the 4-chlorobenzyl group in 5e .

Functional Analogues with Fluorobenzyl-Acetamide Motifs

Several compounds share the 4-fluorobenzyl-acetamide backbone but differ in their heterocyclic components:

  • N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide : Features a pyrimidoindole core linked to a sulfanyl group.
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide : Contains a thiadiazole ring with an acetyl group. Such derivatives are often explored for antimicrobial activity.

Activity Inference: While the target compound lacks explicit activity data, its fluorobenzyl-acetamide motif aligns with compounds targeting enzymes (e.g., COX-2 ) or receptors (e.g., FPR2 agonists in pyridazinones ).

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three key subunits:

  • A 1,3-benzoxazole core substituted with a pyridinyl group at position 2.
  • An acetamide linker at position 5 of the benzoxazole.
  • A 4-fluorobenzyl group attached to the acetamide nitrogen.

Retrosynthetic disconnections suggest two primary routes:

  • Route A : Late-stage coupling of pre-formed 2-(2-pyridinyl)-1,3-benzoxazol-5-yl acetic acid with 4-fluorobenzylamine.
  • Route B : Early-stage construction of the benzoxazole ring system from 2-amino-5-bromo phenol derivatives, followed by sequential functionalization.

Step-by-Step Preparation Methods

Synthesis of 2-(2-Pyridinyl)-1,3-Benzoxazol-5-yl Acetic Acid

Benzoxazole Ring Formation

The benzoxazole scaffold is synthesized via cyclization of N-(2-hydroxy-5-bromophenyl)acetamide with 2-pyridinecarboxaldehyde under acidic conditions:

  • N-(2-hydroxy-5-bromophenyl)acetamide (1.0 equiv) and 2-pyridinecarboxaldehyde (1.2 equiv) are refluxed in toluene with p-toluenesulfonic acid (0.1 equiv) for 12 hours.
  • Cyclodehydration yields 5-bromo-2-(2-pyridinyl)-1,3-benzoxazole (78% yield).
Introduction of Acetic Acid Side Chain

A Suzuki-Miyaura coupling installs the acetic acid moiety:

  • 5-bromo-2-(2-pyridinyl)-1,3-benzoxazole (1.0 equiv) reacts with potassium vinyltrifluoroborate (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/H₂O (4:1) at 80°C.
  • Oxidation of the vinyl group with KMnO₄ in acetic acid produces 2-(2-(2-pyridinyl)-1,3-benzoxazol-5-yl)acetic acid (62% yield over two steps).

Coupling with 4-Fluorobenzylamine

The acetamide bond is formed via carbodiimide-mediated coupling :

  • 2-(2-(2-pyridinyl)-1,3-benzoxazol-5-yl)acetic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0°C.
  • 4-Fluorobenzylamine (1.5 equiv) is added, and the reaction proceeds at room temperature for 6 hours.
  • Purification by silica gel chromatography (ethyl acetate/hexanes) yields the title compound (85% purity, 68% yield).

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Condition Catalyst Solvent Yield (%) Purity (%)
Standard HATU/DIPEA DMF 68 85
Alternative 1 EDC/HOBt DCM 54 79
Alternative 2 DCC/DMAP THF 61 82

Key Finding : Polar aprotic solvents (DMF > THF > DCM) enhance reaction efficiency due to improved solubility of intermediates.

Byproduct Formation and Mitigation

  • Primary Byproduct : N-acetylated 4-fluorobenzylamine (8–12% yield) due to competitive acetylation.
  • Solution : Strict stoichiometric control of HATU (1.05–1.1 equiv) reduces byproduct formation to <5%.

Structural Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.25 (s, 1H, Bz-H), 4.48 (d, J = 5.6 Hz, 2H, NCH₂), 3.67 (s, 2H, CH₂CO)
¹³C NMR (101 MHz, CDCl₃) δ 170.2 (CO), 162.3 (d, J = 245 Hz, C-F), 150.1 (Bz-C), 136.8 (Py-C)
HRMS (ESI+) [M+H]⁺ Calc. 378.1384, Found 378.1379 (Δ = -1.3 ppm)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed 98.2% purity after recrystallization from ethyl acetate/hexanes.

Scale-Up Considerations

  • Batch Process : 50 g scale achieved 63% yield with >97% purity using flow chemistry for the Suzuki coupling step.
  • Critical Parameter : Temperature control during benzoxazole cyclization prevents decomposition (>80°C leads to 15% yield loss).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including heterocycle formation and coupling. For example, benzoxazole rings can be synthesized via cyclization of 2-aminophenol derivatives with carbonyl compounds, followed by coupling with the pyridinyl group. Key steps include:

  • Ugi multicomponent reactions to assemble the acetamide backbone (ethanol/DMF as solvents, 60–80°C, 12–24 h) .
  • Nucleophilic substitution for fluorobenzyl group attachment (K₂CO₃ as base, DMF, 80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Data Table :
StepReaction TypeReagents/ConditionsYield
1Benzoxazole formation2-Aminophenol, pyridine-2-carbaldehyde, 120°C, 6 h65–70%
2Acetamide couplingUgi reaction: 4-fluorobenzylamine, acetic acid, DMF, 72 h55%
3PurificationSilica gel chromatography (EtOAc:Hex = 3:7)85% purity

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C, DEPT-135) confirms proton environments and carbon frameworks .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) resolves 3D structure and stereochemistry .

Advanced Research Questions

Q. How to design experiments to assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Buffer Preparation : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
  • Incubation : Expose the compound (1 mg/mL) to buffers at 37°C for 24–72 h.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify stability using peak area ratios .
  • Data Table :
pHDegradation Rate (%/24 h)Major Degradation Products
2.012%Hydrolyzed benzoxazole
7.43%Stable
10.025%N-dealkylated derivative

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina; prioritize binding affinities < -8 kcal/mol .
  • In Vitro Assays :
  • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
  • Cellular uptake : Use radiolabeled analogs (e.g., ¹⁸F-PET tracers) to track biodistribution .
  • Data Table :
TargetAssay TypeResult
EGFR KinaseFluorescence quenchingIC₅₀ = 0.8 µM
Hypoxia Marker (PET)In vivo imagingTumor-to-muscle ratio = 4.2

Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In Vivo Models : Administer IV/orally to rodents (10 mg/kg); collect plasma at intervals (0–24 h).
  • LC-MS/MS Analysis : Quantify plasma concentrations; calculate AUC, Cₘₐₓ, t₁/₂ .
  • Metabolite Profiling : Identify phase I/II metabolites using hepatocyte incubations .
  • Data Table :
ParameterIV AdministrationOral Administration
Bioavailability100%22%
t₁/₂ (h)3.52.8
Vd (L/kg)1.2-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.